

validation of cephamycin's effectiveness against ESBL-producing bacteria

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Cephamycins vs. ESBL-Producing Bacteria: A Comparative Guide

The rise of extended-spectrum β -lactamase (ESBL)-producing Enterobacteriales presents a significant challenge in clinical practice, often limiting therapeutic options. While carbapenems have traditionally been the treatment of choice, concerns over rising resistance have spurred interest in carbapenem-sparing alternatives.^{[1][2]} This guide provides a comprehensive comparison of the effectiveness of cephamycins, a class of β -lactam antibiotics, against ESBL-producing bacteria, supported by experimental data.

In Vitro Susceptibility

Cephamycins, such as cefoxitin and cefotetan, demonstrate stability against hydrolysis by most ESBLs.^{[3][4][5]} This intrinsic resistance makes them a potential therapeutic option for infections caused by ESBL-producing organisms.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the in vitro activity of cephamycins and comparator antibiotics against ESBL-producing *Escherichia coli* and *Klebsiella pneumoniae*. Data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Antibiotic	Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Percent Susceptible (%)	Reference
Cefotetan	E. coli & K. pneumoniae	0.25	2	98.7	[6][7]
Cefoxitin	ESBL-producing isolates	-	-	>80	[8][9]
Cefmetazole	ESBL-producing isolates	-	-	>80	[8][9]
Flomoxef	ESBL-producing isolates	-	-	>80	[8][9]

Note: Susceptibility percentages can vary based on the specific ESBL enzyme present and the bacterial inoculum size.[8][9] For instance, the presence of a coexistent ampC gene can lead to higher MICs for cefotetan.[6][7]

Impact of Inoculum Size

Studies have shown that a higher bacterial load can diminish the in vitro efficacy of some antibiotics against ESBL-producing isolates, a phenomenon known as the inoculum effect.

Antibiotic	Susceptibility at Standard Inoculum (10^5 CFU/mL) (%)	Susceptibility at High Inoculum (10^7 CFU/mL) (%)	Reference
Cefoxitin	>80	48.3	[8][9]
Cefmetazole	>80	75.9	[8][9]
Flomoxef	>80	70.0	[8][9]
Ceftolozane/tazobactam	62.1	0	[8][9]
Ceftazidime/avibactam	>80	82.8	[8][9]
Cefepime/enmetazobactam	>80	100	[8][9]
Imipenem/relebactam	>80	89.7	[8][9]

Clinical Efficacy

Observational studies have evaluated the clinical outcomes of cephamycin treatment for infections caused by ESBL-producing bacteria, primarily urinary tract infections (UTIs) and bacteremia.

Comparison with Carbapenems

Several retrospective studies have compared the efficacy of cephamycins to carbapenems. The majority of these studies found no significant difference in mortality rates between the two treatment groups, particularly for UTIs and bacteremia from a urinary source.[10][11] However, some conflicting data exists, with a few studies suggesting inferior outcomes with cephamycins. [1][11]

A multicenter retrospective cohort study comparing cefmetazole and flomoxef with carbapenems for bacteremia due to ESBL-producing *E. coli* found no association between cephamycin treatment and increased short-term mortality after adjusting for confounding factors.[2]

In a retrospective study on the treatment of UTIs caused by ESBL-producing *E. coli* and *K. pneumoniae*, cefoxitin showed a clinical cure rate of 81.2% for *E. coli* and 85.7% for *K. pneumoniae* at a 90-day follow-up.[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is a standard method used to determine the MIC of an antibiotic.[7] [9]

Procedure:

- A standardized inoculum of the test bacteria (e.g., 10^5 CFU/mL) is prepared.[9]
- The antibiotic is serially diluted in a multi-well microtiter plate containing broth medium.
- Each well is inoculated with the bacterial suspension.
- The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

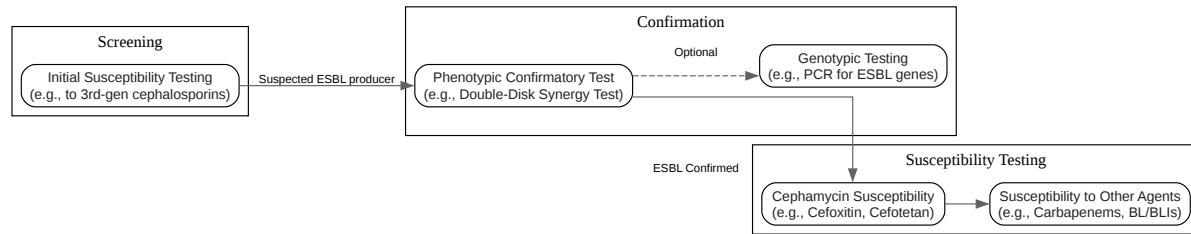
Method: Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.[9]

Procedure:

- A standardized inoculum of the test bacteria is added to a flask containing broth and the antibiotic at a specific concentration (often a multiple of the MIC).
- The flask is incubated with agitation.
- At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the flask.

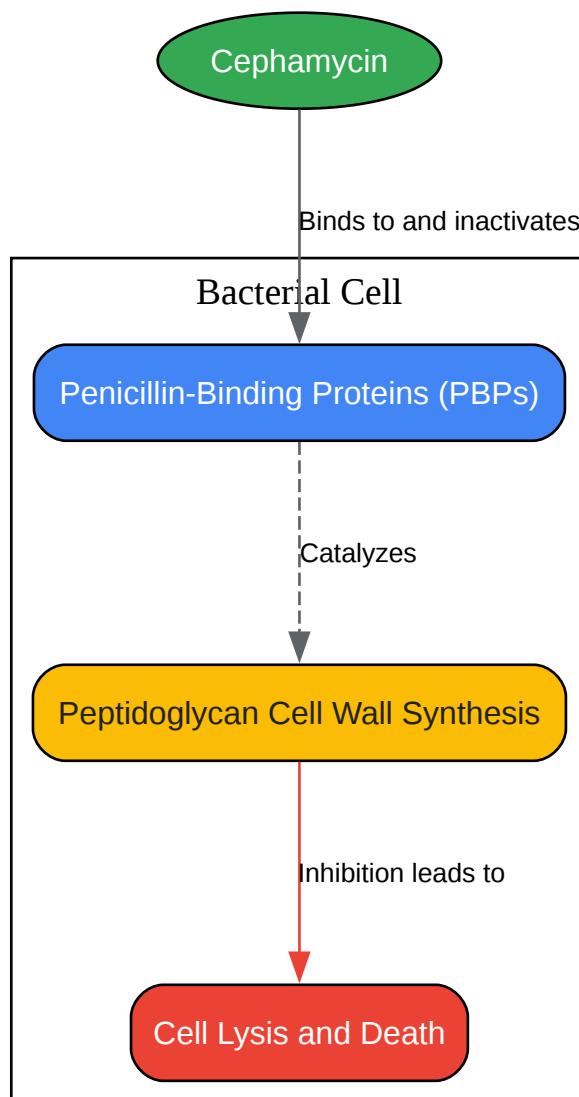
- The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
- The change in bacterial count over time is plotted to visualize the killing kinetics. A ≥ 3 -log₁₀ decrease in CFU/mL is typically considered bactericidal.

Visualizations



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Caption: Workflow for the identification and susceptibility testing of ESBL-producing bacteria.



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